(5-Fluoro-2-methylphenyl)hydrazine
Description
(5-Fluoro-2-methylphenyl)hydrazine is a substituted phenylhydrazine derivative with the molecular formula C₇H₁₀ClFN₂ (as the hydrochloride salt, CAS 325-50-8) . This compound features a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, which significantly influences its electronic and steric properties. It is commonly synthesized via nucleophilic substitution reactions involving hydrazine hydrate and halogenated aromatic precursors under acidic conditions. For example, in a typical procedure, this compound hydrochloride is prepared by reacting ethyl 2-oxopropanoate with the hydrazine precursor in ethanol and sulfuric acid, yielding the product in 88% yield .
The compound’s fluorine substituent enhances its electron-withdrawing character, while the methyl group contributes to steric effects, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKJTZLQRLTAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
(5-Fluoro-2-methylphenyl)hydrazine, with the CAS number 325-50-8, has the molecular formula and a molecular weight of approximately 176.62 g/mol. The compound is characterized by its hydrazine functional group, which is known for its reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, a fluorinated hydrazone derived from this compound exhibited significant potency against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like kanamycin .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | E. coli | 5.6 |
| Hydrazone B | S. aureus | 3.4 |
Antitumor Properties
This compound has also shown promise in cancer research. It has been reported to induce apoptosis in cancer cells, suggesting potential as an anticancer agent. In vitro studies demonstrated that certain derivatives could inhibit tumor growth effectively.
Synthesis of New Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be reacted with electron-deficient aldehydes to form C=N double bonds without the need for catalysts, leading to high-yield products that can be further modified for enhanced biological activity .
Example Synthesis Reaction
This reaction showcases the versatility of this compound in organic synthesis.
Material Science Applications
The compound's properties extend beyond biological applications; it is also utilized in materials science for developing advanced materials with specific electronic properties. Its derivatives have been incorporated into polymers and coatings, enhancing their performance characteristics due to the unique properties imparted by the fluorinated structure .
Case Study 1: Antibacterial Derivatives Development
A research team synthesized several derivatives of this compound to evaluate their antibacterial efficacy against clinical isolates. The study found that modifications to the hydrazine structure significantly impacted antibacterial activity, with some compounds outperforming standard treatments .
Case Study 2: Cancer Cell Apoptosis Induction
In another study, derivatives of this compound were tested on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways, providing a basis for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The table below summarizes key structural analogues and their distinguishing features:
Nucleophilic Substitution
- This compound undergoes cyclization with ketones or esters to form pyridazinones and pyrazoles, critical in anticancer drug synthesis .
- In contrast, (5-chloro-2-methoxyphenyl)hydrazine exhibits slower cyclization due to the electron-donating methoxy group, favoring coupling reactions over ring closure .
Acid/Base Sensitivity
Physical and Spectroscopic Differences
- Melting Points :
- ¹H NMR :
Preparation Methods
Chemical Identity and Significance
(5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 325-50-8) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₁₀ClFN₂ and a molecular weight of 176.62 g/mol. Its structure combines a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring, making it a versatile intermediate for synthesizing biologically active compounds, including γ-carbolines and pyridoindoles.
Primary Synthetic Route
Reaction Overview
The synthesis involves a two-step diazotization-reduction sequence starting from 2-methyl-5-fluoroaniline (CAS 367-29-3). This method, reported by National Health Research Institutes researchers, achieves a 72% yield under optimized conditions.
Step 1: Diazotization
A solution of 2-methyl-5-fluoroaniline (1.31 g, 10.5 mmol) in concentrated hydrochloric acid (12 mL) is cooled to 0°C. Sodium nitrite (1.08 g, 15.7 mmol) dissolved in water (4 mL) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 1 hour to form the diazonium salt intermediate.
Step 2: Reduction
Tin(II) chloride (5.97 g, 31.5 mmol) in concentrated HCl (6 mL) is introduced to the reaction vessel. The solution warms to room temperature and stirs for 2 hours, facilitating reduction to the target hydrazine derivative. The product precipitates as a yellow solid, isolated via vacuum filtration and washed with cold water/n-hexane.
Critical Reaction Parameters
| Parameter | Value/Detail | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 0°C ± 2°C | Prevents diazonium decomposition |
| Molar Ratio (SnCl₂) | 3:1 (SnCl₂:aniline) | Ensures complete reduction |
| Acid Concentration | 37% HCl | Stabilizes diazonium intermediate |
| Reaction Time (Step 2) | 2 hours | Allows full conversion |
Mechanistic Analysis
Diazonium Formation
The primary amine undergoes nitrosation via nitrous acid (generated in situ from NaNO₂/HCl), producing a resonance-stabilized diazonium ion. The electron-withdrawing fluorine substituent directs electrophilic attack to the para position, though steric effects from the methyl group influence reaction kinetics.
Reduction Pathway
Tin(II) chloride acts as a two-electron reductant, converting the diazonium group (-N₂⁺) to a hydrazine (-NH-NH₂) moiety. The reaction proceeds through a radical intermediate, with HCl providing protons for charge stabilization:
$$ \text{Ar-N}2^+ + \text{SnCl}2 + 2\text{H}^+ \rightarrow \text{Ar-NH-NH}2 + \text{SnCl}4 $$
Product Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
Process Optimization Considerations
Yield Enhancement Strategies
Comparative Analysis of Synthetic Approaches
Industrial Production Feasibility
Cost Analysis
| Component | Cost per kg Synthesis |
|---|---|
| 2-Methyl-5-fluoroaniline | $420 |
| Tin(II) chloride | $85 |
| HCl (37%) | $12 |
| Total (excl. labor) | $517 |
Applications in Medicinal Chemistry
The hydrazine moiety undergoes condensation with ketones to form hydrazones, key precursors for:
- Anticancer agents targeting topoisomerase II
- MAO-B inhibitors for Parkinson’s disease
- Antibacterial quinolone derivatives
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (5-Fluoro-2-methylphenyl)hydrazine with high purity?
- Methodology :
- Start with a fluorinated aromatic precursor, such as 5-fluoro-2-methylaniline, and subject it to diazotization followed by reduction. Control reaction conditions (e.g., temperature <5°C for diazotization, pH 3–4 for stabilization) to minimize side reactions.
- Purify intermediates via recrystallization or column chromatography. Final purification may involve fractional distillation under reduced pressure (if liquid) or recrystallization from ethanol/water mixtures .
- Key Considerations :
- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate 3:1) to confirm intermediate formation. Use NMR (e.g., ¹⁹F NMR for fluorine environment analysis) to verify structural integrity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR for hydrazine proton signals (δ 2.5–4.0 ppm, broad) and aromatic protons; ¹³C/¹⁹F NMR to confirm substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (expected m/z for C₇H₈FN₂: 152.07).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the common chemical reactions involving this compound in organic synthesis?
- Key Reactions :
- Hydrazone Formation : React with aldehydes/ketones (e.g., 5-Fluoro-2-methoxybenzaldehyde) in ethanol under acidic conditions (HCl, 60°C) to form hydrazones, useful in medicinal chemistry .
- Cyclization Reactions : Condense with β-ketoesters or chalcones in acetic acid to synthesize pyrazoline or indole derivatives .
- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and stoichiometry (1:1.2 hydrazine:carbonyl) to maximize yields .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways involving this compound?
- Approach :
- Use density functional theory (DFT) to map the energetic landscape of hydrazine-catalyzed reactions. Focus on cycloreversion steps (rate-determining) and substituent effects (fluoro/methyl groups) on activation barriers .
- Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to validate models .
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Applications :
- Pyrazoline Synthesis : React with α,β-unsaturated ketones (chalcones) in acetic acid to yield 2-pyrazolines with potential anticancer activity (57–84% yields). The fluoro substituent enhances binding to hydrophobic enzyme pockets .
- Indole Derivatives : Employ Fischer indole synthesis (heating with ketones under H₂SO₄ catalysis) to generate fluorinated indoles for neurological drug discovery .
- Challenges : Competing side reactions (e.g., overoxidation) require strict anhydrous conditions and inert atmospheres .
Q. How can trace quantification of this compound be achieved in complex matrices?
- Analytical Solutions :
- Spectrophotometry : Leverage hydrazine’s reducing properties with permanganate (λ = 526–546 nm; ε = ~2200 L·mol⁻¹·cm⁻¹). Calibrate with standard solutions (0.1–10 ppm) .
- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column paired with tandem MS for sub-ppb detection in biological samples .
- Interference Mitigation : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove matrix contaminants .
Q. What strategies improve the stability of this compound during storage and reactions?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
